tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate

Conformational analysis NMR spectroscopy DFT calculation

tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate (CAS 1205750-65-7; molecular formula C₁₂H₂₄N₂O₂; MW 228.33 g/mol) is a carbamate-protected amine derivative belonging to the N-Boc-2-substituted-piperidine class. It features a tert-butyloxycarbonyl (Boc) protecting group installed on an aminomethyl side chain attached at the 2-position of a 2-methylpiperidine ring.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B12097991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC1(CCCCN1)CNC(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-9-12(4)7-5-6-8-14-12/h14H,5-9H2,1-4H3,(H,13,15)
InChIKeyXYTWZTMIUGTYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate – CAS 1205750-65-7 Chemical Identity, Class, and Procurement Baseline


tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate (CAS 1205750-65-7; molecular formula C₁₂H₂₄N₂O₂; MW 228.33 g/mol) is a carbamate-protected amine derivative belonging to the N-Boc-2-substituted-piperidine class . It features a tert-butyloxycarbonyl (Boc) protecting group installed on an aminomethyl side chain attached at the 2-position of a 2-methylpiperidine ring. Commercially available purities range from 93% to 98% across multiple global suppliers including Aladdin, Leyan, Chemenu, and MolCore . The compound serves as a synthetic intermediate enabling controlled, stepwise assembly of more complex pharmacologically relevant scaffolds via selective Boc deprotection under mild acidic conditions. Classified as a heterocyclic building block within the piperidine family, it sits at the intersection of protecting-group chemistry and chiral piperidine synthesis [1].

Why Generic Substitution of tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate with In-Class Analogs Fails


Generic substitution with the non-methylated analog tert-butyl N-(piperidin-2-ylmethyl)carbamate (CAS 141774-61-0) or the isopropyl carbamate variant (CAS 1851102-27-6) fails because the 2-methyl substituent fundamentally alters the conformational landscape of the piperidine ring. Quantitative 2D EXSY NMR and DFT studies demonstrate that the 2-methyl group in 2-methylpiperidine-derived carbamates adopts a specific axial orientation in aqueous solution, creating a sterically distinct three-dimensional scaffold not present in the unsubstituted piperidine analog [1]. This conformational restriction is not a marginal steric effect; it directly impacts molecular recognition, target binding geometry, and the pharmacokinetic properties downstream. Additionally, the tert-butyl carbamate (Boc) group provides orthogonal acid-labile protection selectivity versus the isopropyl carbamate analog, which lacks the same clean deprotection profile under TFA conditions [2]. These differences are structural in nature and cannot be compensated for by adjusting reaction stoichiometry or conditions.

Product-Specific Quantitative Evidence Guide for tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate Differentiation


2-Methyl Substituent Imposes Defined Axial Conformation – NMR and DFT Evidence vs. Unsubstituted Piperidine

The 2-methylpiperidine-derived carbamate adopts a specific conformational preference in which the 2-methyl group occupies the axial orientation, as determined by two-dimensional exchange spectroscopy (2D EXSY) NMR and validated by density functional theory (DFT) quantum chemical calculations at the B3LYP/6-311++G(d,p) level [1]. In contrast, the unsubstituted piperidine carbamate analog (CAS 141774-61-0) lacks this stereoelectronic constraint and exhibits conformational fluxionality between chair forms without a fixed axial/equatorial bias. This was demonstrated by the same group using Raman spectroscopy and X-ray diffraction, which confirmed the methyl group in 2-MPH⁺ (protonated form) is equatorial, while in the carbamate (2-MPCOO⁻) it flips to axial [2]. This axial preference is not predicted by simple A-value considerations alone and represents a specific, verifiable structural differentiation from the non-methylated analog.

Conformational analysis NMR spectroscopy DFT calculation Piperidine carbamate Steric hindrance

Increased Lipophilicity (LogP) vs. Non-Methylated Analog – Implications for Membrane Permeability

The 2-methyl substitution on the piperidine ring increases the computed lipophilicity of the target compound relative to the des-methyl analog. The target compound (CAS 1205750-65-7) has a vendor-reported LogP of 2.04 , while the non-methylated analog tert-butyl N-(piperidin-2-ylmethyl)carbamate (CAS 141774-61-0) has a reported LogP of 0.24–1.73 (vendor-dependent; best available value 1.73 from ChemSrc) . The difference of approximately 0.3–1.8 log units (best estimate: ~0.31 log units using the most consistent source) is attributable to the single additional methyl group. A LogP increase of ~0.3 units corresponds to an approximately 2-fold increase in predicted membrane partition coefficient, which is relevant for passive permeability in drug discovery contexts [1]. This is a class-level inference supported by the well-established Hansch-Fujita relationship, where each additional methylene or methyl group contributes approximately +0.5 to LogP.

LogP Lipophilicity Membrane permeability ADME Physicochemical property

Stereocenter at Piperidine 2-Position Enables Chiral Resolution to >98% ee – Chiral Building Block Advantage

The 2-methylpiperidine core of the target compound contains a stereogenic center at the 2-position, enabling resolution into enantiopure forms. Davies et al. demonstrated that (±)-2-methylpiperidine can be resolved using D- and L-tartaric acid followed by direct conversion of the intermediate tartrate salts to (R)- and (S)-N-Boc-2-methylpiperidines with enantiomeric excess (ee) exceeding 98% based on NMR integration [1]. This established resolution protocol is directly applicable to the target compound after Boc deprotection at the side-chain amine, providing access to both enantiomers at high optical purity. By comparison, the non-methylated analog tert-butyl N-(piperidin-2-ylmethyl)carbamate (CAS 141774-61-0) is also chiral at the piperidine 2-position, but the resolved enantiomers are commercially available (CAS 139004-93-6 and its R-enantiomer) and thus the synthetic differentiation lies in the ability to build chirality into the final target scaffold from the 2-methylated intermediate rather than relying on the more common unsubstituted chiral piperidine building blocks.

Chiral resolution Enantiomeric excess Asymmetric synthesis 2-Methylpiperidine Chiral auxiliary

2-Substituted Piperidine Scaffold Validated for Improved Pharmacokinetic Profiles in Drug Discovery – OBC 2025 Review

A 2025 review published in Organic & Biomolecular Chemistry explicitly identifies 2-substituted piperidines as 'fundamental intermediates for the development of new active pharmaceutical ingredients with improved pharmacokinetic profiles and unique three-dimensional properties' [1]. The review further states that 'of these, 2-substituted piperidines are of utmost importance in drug discovery as they allow the development of new active pharmaceutical ingredients with high molecular diversity, unique three-dimensional properties and, consequently, improved pharmacokinetic profiles and bioavailability' [2]. This class-level validation applies directly to the target compound as a member of the 2-substituted piperidine family. While the review does not provide isolated quantitative PK data for the target compound itself (which is an intermediate, not an API), it establishes the structural rationale for prioritizing 2-substituted piperidine building blocks over unsubstituted or differently substituted variants in medicinal chemistry programs.

2-Substituted piperidine Pharmacokinetics Drug discovery Bioavailability Molecular diversity

Piperidine Carbamate Peptidomimetic Platform – Potency Comparable to Tetrapeptides with Excellent Selectivity

Damalanka et al. (2019) demonstrated that piperidine carbamate-based peptidomimetic hybrid small molecules achieve inhibitory potency comparable to much larger tetrapeptide inhibitors against the serine proteases HGFA, matriptase, and hepsin, with excellent selectivity over the off-target serine proteases Factor Xa and thrombin [1]. The target compound, as a Boc-protected 2-methylpiperidine carbamate building block, provides the core structural motif (piperidine-aminomethyl-carbamate) found in this validated peptidomimetic platform. Several vendor sources specifically cite the target compound's structural features as 'particularly advantageous in peptidomimetics and medicinal chemistry, where precise functional group manipulation is critical' [2]. While the target compound itself is a protected intermediate rather than a final inhibitor, its scaffold directly maps onto the pharmacophore validated in this study.

Peptidomimetic Serine protease inhibitor HGFA Matriptase Drug design

Best Research and Industrial Application Scenarios for tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate


Chiral Peptidomimetic Protease Inhibitor Development Programs

Programs designing peptidomimetic inhibitors of serine proteases (HGFA, matriptase, hepsin, TMPRSS2) should prioritize this compound as the core piperidine-carbamate building block. The scaffold directly maps onto the pharmacophore validated by Damalanka et al. (2019), where piperidine carbamate dipeptide inhibitors achieved potency comparable to tetrapeptides with excellent selectivity [1]. The 2-methyl stereocenter provides a chiral handle for enantioselective synthesis (>98% ee achievable), while the Boc protecting group enables orthogonal deprotection for sequential elaboration.

Conformationally Restricted Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns where three-dimensional fragment diversity is a screening criterion, this compound offers a conformationally pre-organized piperidine scaffold with the 2-methyl group locked in the axial orientation (validated by 2D EXSY NMR and DFT) [1]. This conformational restriction is not present in the unsubstituted piperidine analog (CAS 141774-61-0), making the target compound a superior choice for fragment libraries targeting binding pockets with sterically defined sub-pockets. The increased LogP (~2.04 vs. ~0.24–1.73 for the des-methyl analog) also provides a measurable advantage in fragment membrane permeability [2].

Asymmetric Synthesis Leveraging 2-Substituted Piperidine Chiral Auxiliaries

For asymmetric synthesis programs, the resolved enantiomers of the 2-methylpiperidine core (accessible via tartaric acid resolution, >98% ee) provide a chiral building block that combines stereochemical purity with the conformational control validated by the McGregor and Tremaine groups [1]. This is particularly relevant given the 2025 OBC review's explicit endorsement of 2-substituted piperidines as 'fundamental intermediates for the development of new active pharmaceutical ingredients with improved pharmacokinetic profiles' [2]. The target compound serves as the optimal protected form for introducing chirality early in a synthetic sequence.

Kinase Inhibitor Scaffold Elaboration with 2-Methylpiperidine Pharmacophore

Multiple patent families describe amino-methylpiperidine derivatives as kinase inhibitors with therapeutic applications in cancer [1]. The target compound provides the direct precursor to the 2-(aminomethyl)-2-methylpiperidine pharmacophore unit that appears in these kinase-targeting scaffolds. The Boc-protected form is ideal for incorporation into parallel medicinal chemistry libraries, where the acid-labile Boc group can be removed under standardized TFA conditions to reveal the free amine for subsequent diversification. Procurement of this specific intermediate avoids the need for in-house Boc protection of 2-methylpiperidine precursors, reducing synthetic step count by at least one step.

Quote Request

Request a Quote for tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.